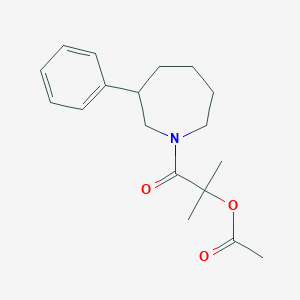

2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

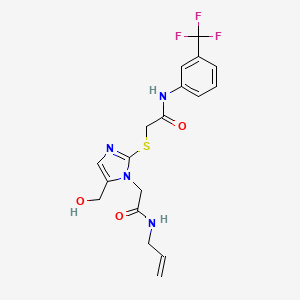

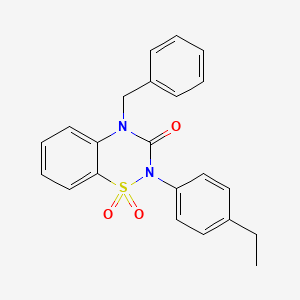

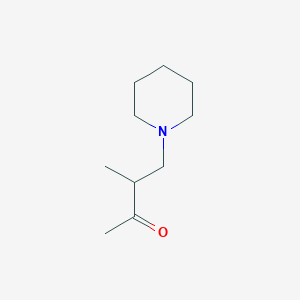

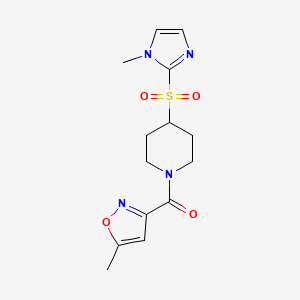

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenylazepan ring and the acetate group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions occur. The phenylazepan ring and the acetate group could potentially participate in a variety of chemical reactions .Scientific Research Applications

Chemical Communication in Honeybees

Research on chemical communication within honeybee colonies underscores the intricate role of various organic compounds in social regulation and interaction among insects. Such studies highlight how organic compounds can serve as pheromones, influencing behavior and physiological changes within bee populations. This area of research could provide insights into the potential applications of complex organic compounds in understanding and manipulating insect behavior for agricultural and ecological benefits (Trhlin & Rajchard, 2018).

NMDA Receptors and Neurotransmission

The study of NMDA receptors, which play a crucial role in excitatory neurotransmission in the mammalian central nervous system, involves understanding the interaction between neurotransmitters and various organic compounds. Research in this area can elucidate how modifications in organic compounds can influence receptor function, which has implications for developing treatments for neurological disorders (Horak et al., 2014).

Methanogenic Pathways

Investigations into the methanogenic pathways of microorganisms offer perspectives on how organic compounds are metabolized under anaerobic conditions, which is essential for understanding global carbon cycles and developing biofuels. Such research could suggest applications for complex organic compounds in bioenergy production (Conrad, 2005).

Flavor Chemistry in Foods

The role of branched-chain aldehydes in flavor formation in foods is an example of how organic compounds contribute to food science. Understanding the pathways through which these compounds are produced and broken down can inform the development of food additives and enhance food flavors (Smit et al., 2009).

Environmental Impact and Toxicity

Research into the environmental fate and toxicity of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, underscores the importance of assessing chemical compounds for their ecological and health impacts. This field of study is crucial for ensuring the safe industrial use of complex organic compounds and mitigating environmental risks (Ostadjoo et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[2-methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-14(20)22-18(2,3)17(21)19-12-8-7-11-16(13-19)15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMQJSUDPSWHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCCCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B2818650.png)

![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2818658.png)

![5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2818659.png)

![2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2818665.png)

![3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2818669.png)

![dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine](/img/structure/B2818671.png)

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)